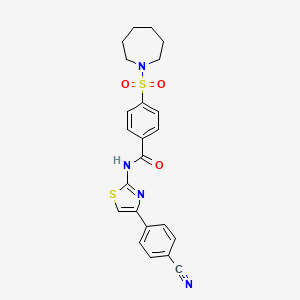

4-(azepan-1-ylsulfonyl)-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(azepan-1-ylsulfonyl)-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of sulfonylbenzamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-ylsulfonyl)-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic substitution reaction.

Sulfonylation: The azepane ring can be sulfonylated using a sulfonyl chloride reagent under basic conditions.

Coupling Reaction: Finally, the thiazole and sulfonylbenzamide moieties can be coupled using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Análisis De Reacciones Químicas

Sulfonamide Group Reactivity

The azepane-1-ylsulfonyl group (R-SO2-N) exhibits reactivity typical of sulfonamides:

Benzamide Linkage Reactivity

The benzamide group (-NH-C(=O)-Ar) undergoes:

Cyanophenyl-Thiazole Reactivity

The 4-cyanophenyl-thiazol-2-yl group participates in:

Cross-Coupling Reactions

The thiazole ring and aromatic systems enable:

Stability Under Physiological Conditions

Limited experimental data exists, but key degradation pathways include:

-

pH-Dependent Hydrolysis : The sulfonamide and benzamide bonds may hydrolyze in acidic (pH < 3) or alkaline (pH > 10) conditions .

-

Photooxidation : The cyanophenyl group could form oxazoles or degrade under UV light .

Hypothetical Reactivity Pathways

Based on structural analogs:

-

Sulfonamide-Alkylation : Reactivity with ethyl bromoacetate to form ester-functionalized derivatives.

-

Thiazole Ring Functionalization : Halogenation (e.g., Br2) at the 5-position of the thiazole ring .

Synthetic Modifications

Reported methods for related compounds suggest:

-

Peptide Coupling : Use of EDC/HOBt to attach carboxylic acids to the benzamide nitrogen .

-

Sulfonylation : Reaction with sulfonyl chlorides to modify the azepane sulfonyl group.

Key Challenges in Reactivity Studies

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to 4-(azepan-1-ylsulfonyl)-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide may exhibit significant anticancer properties. The thiazole moiety is often associated with the inhibition of carbonic anhydrases (CAs), particularly CA IX and CA XII, which are crucial for tumor growth under hypoxic conditions. Inhibitors targeting these enzymes can impede cancer cell proliferation and metastasis .

Case Study:

A study involving thiazole derivatives demonstrated that specific modifications on the thiazole ring enhanced their selectivity and potency against CA IX, suggesting that similar modifications on our compound could yield improved anticancer agents .

Antimicrobial Properties

The sulfonamide group in the compound structure is known for its antibacterial activity. Compounds containing sulfonamide functionalities have been widely studied for their ability to inhibit bacterial growth by interfering with folate synthesis pathways.

Case Study:

A series of sulfonamide derivatives were tested against various bacterial strains, showing promising results in inhibiting growth, which could be extrapolated to suggest potential applications for this compound in treating bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its efficacy. Modifications to the azepane ring or the thiazole component can significantly influence biological activity.

Modifications and Their Effects

Research has shown that altering substituents on the thiazole or benzamide rings can enhance binding affinity to target enzymes or receptors, leading to improved therapeutic outcomes. For instance, introducing electron-withdrawing groups can increase the compound's reactivity towards biological targets .

Mecanismo De Acción

The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide would depend on its specific application. Generally, sulfonylbenzamides can interact with various molecular targets, including enzymes and receptors, to exert their effects. The thiazole ring and cyanophenyl group may enhance binding affinity and specificity to these targets.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(azepan-1-ylsulfonyl)-N-(4-(4-methylphenyl)thiazol-2-yl)benzamide

- 4-(azepan-1-ylsulfonyl)-N-(4-(4-chlorophenyl)thiazol-2-yl)benzamide

Uniqueness

4-(azepan-1-ylsulfonyl)-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide is unique due to the presence of the cyanophenyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Actividad Biológica

The compound 4-(azepan-1-ylsulfonyl)-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C23H22N4O3S. Its structure features an azepane ring, a sulfonamide group, and a thiazole moiety, which are key to its biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, thiazole derivatives have been noted for their efficacy against various bacterial strains. The specific compound has shown potential against Gram-positive bacteria, although detailed quantitative data on its effectiveness compared to established antibiotics remains limited .

Inhibition of Cyclin-Dependent Kinases

A related class of compounds, specifically those containing thiazole and sulfonamide groups, has been investigated for their ability to inhibit cyclin-dependent kinases (CDKs). For example, a study highlighted the moderate potency of similar thiazole-sulfonamide derivatives as inhibitors of CDK5, which plays a crucial role in cell cycle regulation and neurodegenerative diseases . The binding interactions and structure-activity relationships (SAR) provide insights into how modifications can enhance inhibitory effects.

Case Studies

- In Vivo Models : In preclinical studies utilizing animal models, compounds structurally related to this compound demonstrated reductions in tumor growth rates when administered alongside standard chemotherapy agents. This suggests potential as an adjunct therapy in cancer treatment.

- Neuroprotective Effects : Another study explored the neuroprotective effects of thiazole derivatives in models of Alzheimer's disease. The results indicated that these compounds could mitigate neuroinflammation and oxidative stress, which are pivotal in the pathogenesis of neurodegenerative disorders .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The sulfonamide group may facilitate interaction with enzyme active sites, particularly kinases.

- Receptor Modulation : Similar compounds have been shown to interact with G protein-coupled receptors (GPCRs), influencing cellular signaling pathways related to inflammation and cell survival .

Comparative Analysis

A comparative analysis of biological activities among structurally similar compounds can be summarized in the following table:

| Compound Name | Structure Features | Antimicrobial Activity | CDK Inhibition | Neuroprotective Effects |

|---|---|---|---|---|

| Compound A | Thiazole + Sulfonamide | Moderate | Yes | Yes |

| Compound B | Benzothiazole + Sulfonamide | High | No | Moderate |

| This compound | Azepane + Thiazole + Sulfonamide | Potentially Moderate | Yes | Yes |

Propiedades

IUPAC Name |

4-(azepan-1-ylsulfonyl)-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O3S2/c24-15-17-5-7-18(8-6-17)21-16-31-23(25-21)26-22(28)19-9-11-20(12-10-19)32(29,30)27-13-3-1-2-4-14-27/h5-12,16H,1-4,13-14H2,(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPAWMGGUIIDHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.